2-amino-6-tert-butyl-4-(4-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
2-Amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile typically involves multicomponent reactions. One common method is the four-component coupling reaction, which includes a ketone, an aldehyde, malononitrile, and ammonium acetate in the presence of a catalyst such as copper nanoparticles on charcoal . The reaction conditions often involve conventional heating or microwave irradiation to achieve good yields.
Industrial Production Methods
For industrial production, the process is scaled up while maintaining the reaction conditions to ensure consistent yields. The catalyst used in the reaction can be recovered and reused multiple times, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antitumor properties.
Mechanism of Action
The mechanism of action of 2-amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-cyanopyridine
- 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile
Uniqueness
2-Amino-6-tert-butyl-4-(4-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile is unique due to its specific combination of functional groups and its hexahydronaphthalene core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H23ClN4 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-amino-6-tert-butyl-4-(4-chlorophenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C23H23ClN4/c1-22(2,3)15-6-9-17-18(10-15)20(14-4-7-16(24)8-5-14)23(12-26,13-27)21(28)19(17)11-25/h4-5,7-9,15,18,20H,6,10,28H2,1-3H3 |
InChI Key |
CWMOTEGAXGHXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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